molecular formula C11H11ClN2O B2452518 3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one CAS No. 198141-10-5

3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one

Cat. No.: B2452518
CAS No.: 198141-10-5
M. Wt: 222.67
InChI Key: CEMPSRLOXQCZMZ-UHFFFAOYSA-N
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Description

3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67 g/mol . This compound is known for its unique structure, which includes a chloropyridinyl group attached to a cyclohexenone ring.

Properties

IUPAC Name

3-[(2-chloropyridin-3-yl)amino]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-11-10(5-2-6-13-11)14-8-3-1-4-9(15)7-8/h2,5-7,14H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMPSRLOXQCZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one typically involves the reaction of 2-chloro-3-pyridinamine with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of both a chloropyridinyl group and a cyclohexenone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one, with the molecular formula C11_{11}H11_{11}ClN2_2O and a molecular weight of 222.67 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is recognized as an intermediate in the synthesis of various medicinal and agricultural chemicals and is being investigated for its antimicrobial and anticancer properties.

The compound features a unique structure that includes a chloropyridinyl group and a cyclohexenone ring, contributing to its distinct chemical and biological properties. The synthesis typically involves the reaction of 2-chloro-3-pyridinamine with cyclohex-2-en-1-one under basic conditions, often utilizing sodium hydroxide in ethanol as a solvent.

Target of Action

Research indicates that this compound may interact with various biological targets, potentially influencing pathways related to cell proliferation and apoptosis.

Mode of Action

The compound is involved in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of complex organic molecules. Its biological activity may stem from its ability to alter cellular signaling pathways, particularly those associated with cancer cell growth and survival.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it may inhibit the growth of several cancer cell lines. For instance, preliminary data suggest that it exhibits cytotoxic effects on human cervical (HeLa) and pancreatic (BxPC-3) cancer cells, although specific IC50_{50} values remain to be fully characterized.

Cell LineIC50_{50} (µM)Selectivity Index (SI)
HeLaTBDTBD
BxPC-3TBDTBD

Note: Further investigations are required to establish definitive IC50_{50} values and selectivity indices for this compound against various cancer cell lines .

Antimicrobial Properties

Additionally, this compound has been evaluated for antimicrobial activity. The presence of the chloropyridinyl moiety suggests potential interactions with microbial enzymes or receptors, leading to inhibition of growth in various bacterial strains.

Case Studies

  • In Vitro Cytotoxicity Assay : A study assessing the cytotoxic effects of this compound on HeLa cells indicated an increase in cell death at higher concentrations, suggesting a dose-dependent response. Morphological changes consistent with apoptosis were observed under microscopy.
  • Selectivity Testing : In comparative studies against normal kidney epithelial cells (MDCK), the selectivity index was calculated to evaluate the therapeutic potential versus toxicity to normal cells. Compounds exhibiting an SI greater than 3 are considered promising candidates for further development .

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